molecular formula C19H17N3O8S B11658700 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B11658700
M. Wt: 447.4 g/mol
InChI Key: IVECFLZDTQCHPR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate is a complex organic compound with the molecular formula C19H17N3O8S. This compound is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholine-4-carbothioyl intermediate.

    Coupling with 2-Methoxyphenyl Derivative: The intermediate is then coupled with a 2-methoxyphenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Nitration: The final step involves the nitration of the product to introduce the dinitrobenzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate
  • 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,4-dinitrobenzoate

Uniqueness

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3,5-dinitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy group, morpholine ring, and dinitrobenzoate moiety makes it particularly versatile in various research applications.

Properties

Molecular Formula

C19H17N3O8S

Molecular Weight

447.4 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C19H17N3O8S/c1-28-16-3-2-12(18(31)20-4-6-29-7-5-20)10-17(16)30-19(23)13-8-14(21(24)25)11-15(9-13)22(26)27/h2-3,8-11H,4-7H2,1H3

InChI Key

IVECFLZDTQCHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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